

3-Nitro-2-hexene: A Comprehensive Toxicological and Safety Profile

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Compound of Interest

Compound Name: 3-Nitro-2-hexene

Cat. No.: B15491669

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Abstract

This technical guide provides an in-depth overview of the current toxicological and safety data available for **3-Nitro-2-hexene**. Due to the limited specific data for **3-Nitro-2-hexene**, this document heavily relies on findings from closely related structural isomers, particularly 3-nitro-3-hexene, and the broader class of aliphatic nitroalkenes. The available evidence suggests that nitroalkenes as a class are highly toxic compounds, with significant concerns regarding carcinogenicity. This guide summarizes key toxicological endpoints, outlines relevant experimental methodologies based on established guidelines, and explores potential cellular mechanisms of action. All quantitative data is presented in structured tables, and logical relationships and potential signaling pathways are visualized using diagrams. It is critical to note that the information presented here is intended to inform on the potential hazards and should guide the safe handling and further investigation of **3-Nitro-2-hexene**. Significant data gaps exist, necessitating further specific toxicological studies for a complete risk assessment.

Toxicological Data Summary

While specific quantitative toxicity data for **3-Nitro-2-hexene** is not readily available in the public domain, the toxicity of its structural isomer, 3-nitro-3-hexene, and the general class of nitroalkenes have been investigated. The data strongly suggests that **3-Nitro-2-hexene** should be handled as a hazardous compound.

Acute Toxicity

No specific LD50 (oral, dermal) or LC50 (inhalation) values for **3-Nitro-2-hexene** have been identified. However, qualitative descriptions indicate that nitroalkenes are highly toxic. For instance, rats exposed to an atmosphere containing 557 ppm of 3-nitro-3-hexene died within 30-70 minutes.

Carcinogenicity

A chronic inhalation study on the isomer, 3-nitro-3-hexene, revealed it to be a primary lung carcinogen in both mice and rats. This is a significant finding and raises serious concerns about the carcinogenic potential of **3-Nitro-2-hexene**.

Compound	Species	Route of Exposure	Endpoint	Reference
3-Nitro-3-hexene	Mouse, Rat	Inhalation (chronic)	Primary Lung Carcinoma	[No specific reference number available]

Mutagenicity

Specific mutagenicity data for **3-Nitro-2-hexene**, such as results from an Ames test, were not found. However, a study on a range of aliphatic and aromatic nitro compounds demonstrated that four out of eight aliphatic nitro compounds tested were mutagenic[1]. This suggests that **3-Nitro-2-hexene** has the potential to be mutagenic.

Experimental Protocols

Detailed experimental protocols for the toxicological studies of **3-Nitro-2-hexene** or its isomers are not publicly available. However, standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed for a comprehensive safety evaluation.

Acute Toxicity Testing (General Protocol)

Acute toxicity studies are designed to determine the short-term adverse effects of a substance.

- Oral Toxicity (Following OECD Guideline 423):
 - Animals: Typically rats, fasted prior to dosing.
 - Dosing: A single oral dose of the test substance is administered. A stepwise procedure is used where the results of a single animal determine the dose for the next.
 - Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
 - Endpoint: Determination of the acute oral LD50 value.
- Inhalation Toxicity (Following OECD Guideline 403):
 - Animals: Typically rats.
 - Exposure: Animals are exposed to the test substance as a vapor, aerosol, or gas in an inhalation chamber for a defined period (e.g., 4 hours).
 - Observation: Animals are monitored for mortality, clinical signs, and body weight changes during and after exposure for up to 14 days.
 - Endpoint: Determination of the acute inhalation LC50 value.

Chronic Inhalation Carcinogenicity Study (General Protocol)

This type of study assesses the carcinogenic potential of a substance after long-term inhalation exposure.

- Animals: Typically mice and rats.
- Exposure: Animals are exposed to various concentrations of the test substance for a significant portion of their lifespan (e.g., 6 hours/day, 5 days/week for 2 years)^{[2][3][4]}.
- Observation: Regular monitoring of clinical signs, body weight, and tumor development.
- Endpoint: Histopathological examination of all major organs to identify neoplastic lesions.

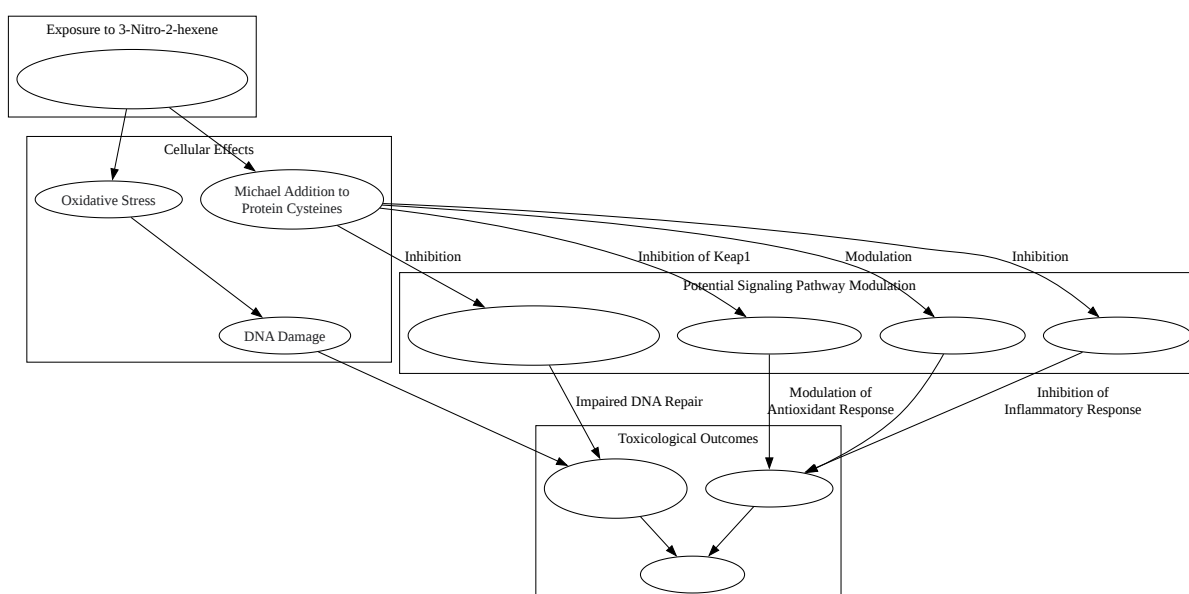
Bacterial Reverse Mutation Test (Ames Test) (General Protocol)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring *Escherichia coli* (e.g., WP2 uvrA)[5][6].
- Method: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
- Endpoint: An increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) indicates a mutagenic effect[5][6][7].

Potential Signaling Pathways and Mechanisms of Toxicity

While the specific molecular mechanisms of **3-Nitro-2-hexene** toxicity have not been elucidated, research on other nitroalkenes, particularly nitro-fatty acids and other small molecule nitroalkenes, provides insights into potential pathways. These compounds are known to be electrophilic and can react with nucleophilic cellular components, such as cysteine residues on proteins, leading to altered protein function and cellular signaling.



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- **Keap1-Nrf2 Pathway:** Nitroalkenes can react with cysteine residues on Keap1, disrupting its ability to target the transcription factor Nrf2 for degradation. This leads to the accumulation of Nrf2 and the subsequent transcription of antioxidant and cytoprotective genes[8].
- **NF-κB Pathway:** The NF-κB signaling pathway, a key regulator of inflammation, can be modulated by nitroalkenes[8].
- **STING Pathway:** Some nitroalkenes have been shown to inhibit the STING (Stimulator of Interferon Genes) pathway, which plays a role in innate immunity and inflammation[8].
- **RAD51-Mediated Homologous Recombination:** Small molecule nitroalkenes have been found to inhibit RAD51, a key protein in the homologous recombination pathway for DNA double-strand break repair[9][10][11]. Inhibition of this pathway can lead to genomic instability and cell death, particularly in cancer cells.

Safety Precautions and Handling

Given the high toxicity of related compounds and the potential for carcinogenicity and mutagenicity, **3-Nitro-2-hexene** should be handled with extreme caution in a research setting.

- **Engineering Controls:** Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
- **Personal Protective Equipment (PPE):**
 - **Gloves:** Chemically resistant gloves (e.g., nitrile) should be worn.
 - **Eye Protection:** Safety glasses or goggles are mandatory.
 - **Lab Coat:** A lab coat should be worn to protect from skin contact.
- **Storage:** Store in a well-ventilated, cool, and dry place away from incompatible materials.
- **Disposal:** Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

The available toxicological data, primarily from the structural isomer 3-nitro-3-hexene and the general class of aliphatic nitroalkenes, strongly indicates that **3-Nitro-2-hexene** is a hazardous substance with significant potential for toxicity, including carcinogenicity. The lack of specific quantitative data for **3-Nitro-2-hexene** represents a critical knowledge gap.

Future research should prioritize:

- Acute Toxicity Studies: Determination of oral, dermal, and inhalation LD50/LC50 values for **3-Nitro-2-hexene**.
- Mutagenicity and Genotoxicity Assays: A comprehensive evaluation of the mutagenic and genotoxic potential of **3-Nitro-2-hexene** using a battery of in vitro and in vivo assays, including the Ames test.
- Mechanistic Studies: Elucidation of the specific cellular and molecular mechanisms of toxicity for **3-Nitro-2-hexene** to confirm if it follows the pathways identified for other nitroalkenes.

Until such data is available, **3-Nitro-2-hexene** must be handled with the highest degree of caution, assuming a toxicological profile similar to that of its carcinogenic isomer.

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